molecular formula C14H10N2O2S B182972 Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- CAS No. 10133-37-6

Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl-

Cat. No. B182972
CAS RN: 10133-37-6
M. Wt: 270.31 g/mol
InChI Key: ZQHXXAOMTMKWSQ-UHFFFAOYSA-N
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Description

Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- is a chemical compound that has been widely studied for its potential use in scientific research. It is a nitrophenyl-substituted benzo(b)thiophene derivative that has been shown to have various biological and biochemical effects. In

Mechanism Of Action

The mechanism of action of benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth.

Biochemical And Physiological Effects

Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it inhibits the growth of various bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.

Advantages And Limitations For Lab Experiments

The advantages of using benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of benzo(b)thiophen-3-amine, 2-nitro-N-phenyl-. One direction is to further investigate its potential use as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Another direction is to explore its potential use as an anti-inflammatory agent and its effects on various signaling pathways involved in inflammation. Additionally, further studies are needed to determine its potential use as an antimicrobial agent and to investigate its toxicity and potential side effects.

Scientific Research Applications

Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial properties, as it inhibits the growth of various bacteria and fungi.

properties

CAS RN

10133-37-6

Product Name

Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl-

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-nitro-N-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C14H10N2O2S/c17-16(18)14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-14/h1-9,15H

InChI Key

ZQHXXAOMTMKWSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Other CAS RN

10133-37-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture solution of 3-bromo-2-nitrobenzo[b]thiophene (14 g, 54 mmol), aniline (14 ml, 154 mmol) and triethylamine (11 ml, 79 mmol) in DMF (150 ml) was heated at 120° C. for 30 min before quenching with water. The solid was isolated by filtration, washed with water and recrystallized from DCM/hexane to yield 2-nitro-N-phenylbenzo[b]thiophen-3-amine (14 g, 96%) as a yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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